Bienvenue dans la boutique en ligne BenchChem!

MRE-269-d8

Stable Isotope Labeling LC-MS/MS Method Development Internal Standard Selection

MRE-269-d8 (CAS 1265295-15-5), also designated Selexipag Acid D8 or ACT-333679-d8, is the octadeuterated stable isotope-labeled analog of MRE-269 (ACT-333679), the pharmacologically active carboxylic acid metabolite of the FDA-approved pulmonary arterial hypertension (PAH) prodrug selexipag (Uptravi®). The compound bears eight deuterium atoms at positions 1,1,2,2,3,3,4,4 on the butoxy linker chain, yielding a molecular formula of C₂₅H₂₁D₈N₃O₃ and a molecular weight of 427.57 Da.

Molecular Formula C₂₅H₂₁D₈N₃O₃
Molecular Weight 427.57
CAS No. 1265295-15-5
Cat. No. B1145802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRE-269-d8
CAS1265295-15-5
Synonyms2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid;  [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid;  _x000B_2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic-d8 Acid; _x000B_ACT 333679-d8;  [4-[(5,6
Molecular FormulaC₂₅H₂₁D₈N₃O₃
Molecular Weight427.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRE-269-d8 (CAS 1265295-15-5): Octadeuterated Selexipag Active Metabolite for Bioanalytical Quantification and Pharmaceutical Reference Standard Applications


MRE-269-d8 (CAS 1265295-15-5), also designated Selexipag Acid D8 or ACT-333679-d8, is the octadeuterated stable isotope-labeled analog of MRE-269 (ACT-333679), the pharmacologically active carboxylic acid metabolite of the FDA-approved pulmonary arterial hypertension (PAH) prodrug selexipag (Uptravi®). The compound bears eight deuterium atoms at positions 1,1,2,2,3,3,4,4 on the butoxy linker chain, yielding a molecular formula of C₂₅H₂₁D₈N₃O₃ and a molecular weight of 427.57 Da . MRE-269 itself acts as a potent, highly selective, non-prostanoid IP receptor agonist (Ki = 20 nM) with a biased signaling profile characterized by partial agonism at proximal cAMP readouts (Emax 56%) yet full agonism at distal functional endpoints including PASMC relaxation (EC₅₀ 4.3 nM) [1][2].

Why MRE-269-d8 Cannot Be Interchanged with MRE-269-d6, MRE-269-d7, or Other Deuterated Analogs Without Analytical Consequence


Substituting MRE-269-d8 with alternative deuterated forms such as MRE-269-d6 (CAS 1265295-56-4) or MRE-269-d7 (CAS 1265295-20-2) introduces distinct and potentially confounding variables into bioanalytical workflows. First, the deuteration site differs fundamentally: d8 is deuterated on the butoxy linker chain (C-9,10,15,16 positions), whereas d6 is deuterated on the isopropyl methyl groups (C-1,2 positions), producing different chromatographic retention behavior, distinct mass spectral fragmentation patterns, and altered susceptibility to hydrogen-deuterium exchange under electrospray ionization conditions . Second, MRE-269-d8 (synonym: Selexipag Acid D8) is explicitly positioned and qualified by specialized vendors for regulatory pharmaceutical applications including ANDA filing, DMF submission, and forced degradation studies, with characterization data compliant with ICH and pharmacopeial guidelines — a level of regulatory documentation not uniformly provided for d6 or d7 forms [1]. Third, the mass shift of +8 Da versus +6 Da (d6) or +7 Da (d7) may be critical for avoiding isotopic cross-talk or interference from endogenous matrix components in complex biological samples, particularly when quantifying MRE-269 at low ng/mL concentrations in plasma [2].

MRE-269-d8: Quantitative Differentiation Evidence Against Closest Comparators and In-Class Alternatives


Deuteration Site Specificity: Butoxy Chain (d8) vs. Isopropyl Groups (d6) — Impact on Chromatographic and Mass Spectrometric Behavior

MRE-269-d8 incorporates all eight deuterium atoms exclusively on the butoxy linker chain (C-9, C-10, C-15, C-16 positions: i9D2, i10D2, i15D2, i16D2), whereas MRE-269-d6 bears deuterium solely on the two isopropyl methyl groups (i1D3, i2D3). This positional difference carries direct analytical consequences. The butoxy chain is adjacent to the carboxylic acid moiety and the ether oxygen, making it more polar and more engaged in chromatographic interactions than the distal isopropyl group. Consequently, MRE-269-d8 may exhibit a different retention time shift (ΔtR) relative to the unlabeled analyte compared with MRE-269-d6, a parameter critical for co-elution-based matrix effect correction in LC-MS/MS . Furthermore, deuterium atoms on the butoxy chain are in closer proximity to the acidic proton and ether oxygen, potentially exhibiting different rates of gas-phase hydrogen-deuterium scrambling during collision-induced dissociation (CID), which can affect MRM transition selection and quantitative accuracy [1]. For analysts developing selexipag bioequivalence methods under FDA guidance, the d8 form provides a +8 Da mass unit separation from the endogenous MRE-269 analyte, delivering a wider isotopic window than the +6 Da separation provided by d6, which may be decisive when matrix interferences appear within the ±6 Da range of the target m/z [2].

Stable Isotope Labeling LC-MS/MS Method Development Internal Standard Selection Deuterium Exchange

Regulatory-Grade Characterization: MRE-269-d8 as a Pharmaceutical Reference Standard for ANDA, DMF, and QC Applications

MRE-269-d8 (Selexipag Acid D8) is explicitly manufactured and qualified as a pharmaceutical reference standard suitable for Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) filings, analytical method validation (AMV), and Quality Control (QC) applications during commercial production of selexipag. The product is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided based on feasibility [1]. This regulatory positioning is a documented, vendor-declared attribute not uniformly claimed for MRE-269-d6 or MRE-269-d7, which are more commonly positioned solely as research-grade internal standards for GC- or LC-MS quantification . The distinction has procurement relevance: a laboratory supporting generic selexipag ANDA development or commercial batch release testing requires a reference standard with demonstrated regulatory-grade characterization (including purity assignment, impurity profiling, and structural confirmation by orthogonal methods), which MRE-269-d8 is specifically designated to fulfill [1].

Pharmaceutical Analysis ANDA Filing Method Validation Regulatory Compliance Reference Standard

IP Receptor Binding Affinity and Selectivity: MRE-269 (Ki = 20 nM) vs. Prostacyclin Analogs — 130-Fold Selectivity Window Over Other Prostanoid Receptors

MRE-269 binds to the human IP receptor with an inhibition constant (Ki) of 20 nM. In contrast, its Ki values for all other human prostanoid receptors tested — including EP1, EP2, EP3, EP4, DP1, FP, and TP — exceed 2.6 μM, establishing a selectivity window of >130-fold [1]. This selectivity contrasts sharply with clinically used prostacyclin analogs: iloprost and treprostinil both exhibit significant off-target activity at EP1, EP3, and DP1 receptors, with treprostinil binding EP2 receptors at Ki values of 32-250 nM [2]. The functional consequence is that beraprost and iloprost display attenuated vasodilation in small pulmonary arteries (SPA) compared with large pulmonary arteries (LPA) due to concurrent EP3 receptor-mediated vasoconstriction, whereas MRE-269 induces vasodilation equally across LPA and SPA, consistent with its lack of EP3 affinity [3]. MRE-269-d8, as the stable isotope-labeled form of this highly selective agonist, enables accurate quantification of MRE-269 in bioanalytical studies that aim to correlate this selectivity advantage with in vivo pharmacodynamic responses.

IP Receptor Prostacyclin Receptor Agonist Receptor Selectivity Binding Affinity Pulmonary Arterial Hypertension

Biased Agonism Profile: MRE-269 Displays Partial Agonism at cAMP (Emax 56%) Yet Full Agonism at PASMC Relaxation (EC₅₀ 4.3 nM) — A Signaling Bias Not Shared by Prostacyclin Analogs

In receptor-proximal cAMP accumulation assays using CHO cells expressing the human IP receptor, MRE-269 (ACT-333679) behaved as a partial agonist with an Emax of 56%, whereas iloprost, beraprost, and treprostinil each achieved full agonism with Emax values of approximately 100% [1]. In contrast, in receptor-distal functional assays using human pulmonary arterial smooth muscle cells (PASMCs), MRE-269 behaved as a full agonist: it potently induced cellular relaxation (EC₅₀ = 4.3 nM), inhibited PDGF-BB-stimulated proliferation (IC₅₀ = 4.0 nM), and suppressed extracellular matrix synthesis (IC₅₀ = 8.3 nM) with maximal efficacy (Emax) comparable to iloprost [1]. Concordantly, MRE-269 displayed only partial agonism in β-arrestin recruitment assays (Emax = 40%) and did not sustain IP receptor internalization, whereas iloprost, beraprost, and treprostinil all behaved as full agonists in these desensitization-related readouts [1]. In vivo, selexipag (delivering MRE-269), but not treprostinil, displayed sustained antihypertensive efficacy without tachyphylaxis in rat models of pulmonary and systemic hypertension over repeated dosing [1]. This biased signaling profile — full functional efficacy with reduced desensitization liability — is a quantifiable differentiator of MRE-269 pharmacologically, and MRE-269-d8 is the analytically required internal standard for studies seeking to correlate this profile with clinical pharmacokinetic-pharmacodynamic relationships.

Biased Agonism Functional Selectivity cAMP Signaling β-Arrestin Receptor Desensitization PASMC

Pharmacokinetic Longevity: MRE-269 Plasma Half-Life (7.9 h) vs. PGI2 (≤5 min) — Sustained Exposure Requiring Accurate Quantification via d8 Internal Standard

In a microdose pharmacokinetic study in healthy male volunteers, orally administered selexipag (NS-304) was converted to MRE-269, which exhibited a long plasma elimination half-life (t₁/₂) of 7.9 hours [1]. In preclinical species, plasma concentrations of MRE-269 remained near peak levels for more than 8 hours after oral administration of NS-304 to rats and dogs [1]. In monkeys, after oral administration of MRE-269 at 1 mg/kg, the pharmacokinetic parameters were: Tmax = 2.3 h, Cmax = 105 ng/mL, AUC₀₋₂₄h = 652 ng·h/mL, and t₁/₂ = 5.6 h [2]. These values contrast with native prostacyclin (PGI₂), which has an in vivo half-life of approximately 30 seconds to a few minutes, and with iloprost (t₁/₂ ≈ 20-30 minutes), necessitating continuous intravenous infusion or frequent inhalation for clinical use. The sustained exposure profile of MRE-269 is a key clinical differentiator enabling once-daily oral dosing of selexipag. For bioequivalence studies supporting generic selexipag ANDA applications, accurate quantification of MRE-269 plasma concentrations across the full 24-hour pharmacokinetic profile is mandatory, and MRE-269-d8 serves as the analytically validated internal standard for such studies, with its +8 Da mass shift providing robust correction for matrix effects across the extended sampling time course .

Pharmacokinetics Half-Life Sustained Exposure Bioequivalence Oral Bioavailability

MRE-269-d8: Highest-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Generic Selexipag ANDA Bioequivalence Study Support — Plasma MRE-269 Quantification by LC-MS/MS

MRE-269-d8 is the optimal internal standard for LC-MS/MS quantification of MRE-269 in human plasma samples collected during generic selexipag bioequivalence studies. The +8 Da mass shift provides robust isotopic separation from the unlabeled analyte, while the butoxy-chain deuteration site minimizes chromatographic retention time deviation relative to MRE-269, supporting co-elution-based matrix effect correction. The regulatory-grade characterization and traceability documentation provided by qualified vendors align with FDA ANDA submission requirements for reference standard qualification [1]. Given the 7.9-hour half-life of MRE-269, analytical methods must achieve reliable quantification across a ≥24-hour sampling window at plasma concentrations spanning from sub-ng/mL to >100 ng/mL, a performance envelope for which stable isotope-labeled internal standardization with sufficient mass separation is essential [2].

Forced Degradation and Stability-Indicating Method Validation for Selexipag Drug Product QC Release

MRE-269-d8 is positioned as a reference standard for forced degradation studies and stability-indicating HPLC/LC-MS method validation during selexipag commercial production. Because the d8 label resides on the butoxy-acetic acid moiety — the same region that differentiates the active metabolite MRE-269 from the prodrug selexipag (which bears a methylsulfonyl amide at this position) — the deuterated internal standard co-migrates with and specifically tracks any MRE-269 formed as a hydrolysis degradant. This application leverages both the chemical identity match and the explicit regulatory positioning of the d8 form for QC and ANDA purposes [1].

Pharmacokinetic-Pharmacodynamic Correlation Studies Linking MRE-269 Exposure to IP Receptor-Mediated Biased Signaling Outcomes

In translational research aiming to correlate MRE-269 plasma exposure with the magnitude and duration of IP receptor-mediated functional responses (PASMC relaxation, proliferation inhibition, cAMP elevation, and β-arrestin recruitment), MRE-269-d8 enables high-accuracy quantification of the active metabolite in both plasma and tissue homogenates. The biased agonism profile of MRE-269 — partial cAMP agonism (Emax 56%) yet full efficacy in PASMC relaxation (EC₅₀ 4.3 nM) and anti-proliferation (IC₅₀ 4.0 nM), with limited β-arrestin recruitment (Emax 40%) — creates a complex exposure-response relationship that demands precise bioanalytical data [3]. The d8 internal standard, with its +8 Da separation from the endogenous analyte, provides the analytical precision necessary to resolve concentration-effect relationships at the low nanomolar concentrations relevant to these cellular pharmacodynamic endpoints.

Drug Metabolism and Cross-Species Pharmacokinetic Studies of Selexipag Hydrolysis by Carboxylesterases

Selexipag undergoes hydrolysis primarily by carboxylesterase 1 (CES1, 77.0% contribution in human liver microsomes) and CES2 (9.99% in human liver microsomes; 100% in human intestinal microsomes) to yield MRE-269 [4]. MRE-269-d8 can serve as the internal standard for quantifying MRE-269 formation rates in in vitro metabolism studies across species (rat, dog, monkey, human), where interspecies differences in metabolic turnover and metabolite profiles have been documented [5]. The deuterated form's resistance to metabolic deuterium exchange on the butoxy chain — as opposed to potential CYP450-mediated oxidation of the isopropyl group where d6 labeling resides — may confer analytical advantages in long-duration hepatocyte incubation experiments where metabolic scrambling of the label could otherwise compromise quantification accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRE-269-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.